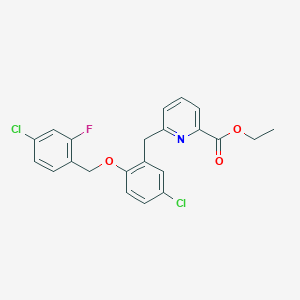
Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate
Cat. No. B8650705
M. Wt: 434.3 g/mol
InChI Key: WGOSUQFHQDEFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07759369B2
Procedure details


A mixture of 78.56 g (249.4 mmol) of (5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)boronic acid, 59.9 g (249.4 mol) of ethyl 6-(chloromethyl)-2-pyridinecarboxylate hydrochloride, 137.68 g (997.7 mol) of potassium carbonate and 28.89 g (24.95 mmol) of tetrakis(triphenylphoshine)palladium(0) in 1:1 toluene/ethanol (1840 ml) was stirred and heated at 90° C. under argon for 2 hours. Cooled, diluted with water/ether and filtered. Organic phase was washed with 2M hydrochloric acid and water, dried overnight (sodium sulphate), filtered and evaporated. Dissolved in dichloromethane, filtered to remove some insoluble material and the filtrate applied to a large column on the Biotage 75 and eluted with 15% ethyl acetate in hexane. Some purification but lower spot started to elute with product so eluent changed to ethyl acetate/hexane (1:1) and all fractions containing product combined and evaporated. Redissolved in dichloromethane and biotaged (chromatographed) again on same size column eluting with 4 litres of (3:1) dichloromethane/hexane changing to 5% ethanol in dichloromethane to remove the remaining product. Evaporated in vacuo and recrystallised from ethanol (1 litre) cooling to 20° C. in an ice bath then filtering off immediately to give 46 g of product. MLS (mother liquors) were left over the weekend when more solid separated which was filtered off but TLC showed this to be impurity and leaving very of this in the filtrate. MLS evaporated and recrystallised from ethanol (140 ml) to give 9.4 g of product. NMR and LC/MS of both products identical. (total yield of 55.4 g).
Name
(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)boronic acid
Quantity
78.56 g
Type
reactant
Reaction Step One

Quantity
59.9 g
Type
reactant
Reaction Step One


[Compound]
Name
tetrakis(triphenylphoshine)palladium(0)
Quantity
28.89 g
Type
reactant
Reaction Step One

Name
toluene ethanol
Quantity
1840 mL
Type
reactant
Reaction Step One

Name
water ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[F:20])=[C:6](B(O)O)[CH:7]=1.Cl.Cl[CH2:23][C:24]1[N:29]=[C:28]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH:27]=[CH:26][CH:25]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.C(O)C>O.CCOCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[F:20])=[C:6]([CH2:23][C:24]2[N:29]=[C:28]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH:27]=[CH:26][CH:25]=2)[CH:7]=1 |f:1.2,3.4.5,6.7,8.9|
|
Inputs


Step One
|
Name
|
(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)boronic acid
|
|
Quantity
|
78.56 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C1)B(O)O)OCC1=C(C=C(C=C1)Cl)F
|
|
Name
|
|
|
Quantity
|
59.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCC1=CC=CC(=N1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
137.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
[Compound]
|
Name
|
tetrakis(triphenylphoshine)palladium(0)
|
|
Quantity
|
28.89 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
toluene ethanol
|
|
Quantity
|
1840 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C.C(C)O
|
Step Two
|
Name
|
water ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O.CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
Organic phase was washed with 2M hydrochloric acid and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried overnight (sodium sulphate)
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolved in dichloromethane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove some insoluble material
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 15% ethyl acetate in hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Some purification but lower spot
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute with product so eluent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
all fractions containing product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Redissolved in dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
biotaged (chromatographed) again on same size column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 4 litres of (3:1) dichloromethane/hexane changing to 5% ethanol in dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the remaining product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from ethanol (1 litre)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling to 20° C. in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtering off immediately
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)OCC)OCC1=C(C=C(C=C1)Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46 g | |
| YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
